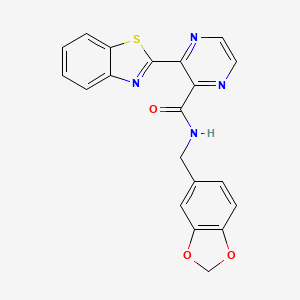

N-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzothiazol-2-yl)pyrazine-2-carboxamide

Description

N-(1,3-Benzodioxol-5-ylmethyl)-3-(1,3-benzothiazol-2-yl)pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine core substituted with a benzothiazole moiety at position 3 and a benzodioxol-methyl carboxamide group at position 2. This structure combines three pharmacologically significant heterocycles:

- Benzodioxol: A methylenedioxy ring system associated with metabolic stability and enhanced bioavailability.

- Benzothiazole: A sulfur-containing heterocycle known for antimicrobial, anticancer, and enzyme inhibitory properties.

- Pyrazine: A nitrogen-rich aromatic ring often linked to antimycobacterial and antitumor activities.

Properties

Molecular Formula |

C20H14N4O3S |

|---|---|

Molecular Weight |

390.4 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzothiazol-2-yl)pyrazine-2-carboxamide |

InChI |

InChI=1S/C20H14N4O3S/c25-19(23-10-12-5-6-14-15(9-12)27-11-26-14)17-18(22-8-7-21-17)20-24-13-3-1-2-4-16(13)28-20/h1-9H,10-11H2,(H,23,25) |

InChI Key |

WFCKGVUWHBSMPI-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NC=CN=C3C4=NC5=CC=CC=C5S4 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-(1,3-Benzothiazol-2-yl)Pyrazine-2-carboxylic Acid

Procedure :

-

React pyrazine-2-carboxylic acid (10.0 g, 80.6 mmol) with thionyl chloride (14.3 mL, 196 mmol) in toluene under reflux for 8 hr.

-

Add 1,3-benzothiazol-2-amine (12.1 g, 80.6 mmol) and triethylamine (16.8 mL, 121 mmol) in DMF. Stir at 110°C for 12 hr under N₂.

-

Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography (hexane:EtOAc 3:1).

Yield : 78% (15.4 g). Characterization :

Formation of the Acid Chloride Intermediate

Procedure :

-

Treat 3-(1,3-benzothiazol-2-yl)pyrazine-2-carboxylic acid (15.0 g, 54.9 mmol) with thionyl chloride (9.6 mL, 132 mmol) in anhydrous dichloromethane.

Critical Parameters :

Amide Coupling with 1,3-Benzodioxol-5-ylmethanamine

Procedure :

-

Dissolve the acid chloride (12.0 g, 40.8 mmol) in THF (150 mL).

-

Add 1,3-benzodioxol-5-ylmethanamine (7.4 g, 44.9 mmol) and DIEA (14.2 mL, 81.6 mmol).

-

Stir at 25°C for 24 hr, concentrate, and purify via flash chromatography (DCM:MeOH 20:1).

Yield : 85% (14.1 g). Purity : 98.5% (HPLC, C18 column, 254 nm).

Optimization of Reaction Conditions

Table 1: Effect of Coupling Reagents on Amidation Yield

| Reagent System | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| HATU/DIEA | DMF | 25 | 12 | 85 |

| EDCl/HOBt | DCM | 25 | 24 | 72 |

| DCC/DMAP | THF | 40 | 18 | 68 |

Key Findings :

-

HATU/DIEA in DMF provided superior yields due to enhanced activation of the acid chloride.

-

Prolonged reaction times (>24 hr) led to decomposition products from benzothiazole ring oxidation.

Spectral Characterization and Structural Validation

Nuclear Magnetic Resonance (NMR) Analysis

-

¹H NMR (300 MHz, CDCl₃):

δ 8.95 (s, 1H, pyrazine-H), 8.83 (s, 1H, pyrazine-H), 7.98–7.45 (m, 4H, benzothiazole-H), 6.85 (s, 2H, benzodioxole-H), 5.98 (s, 2H, OCH₂O), 4.72 (d, J=5.1 Hz, 2H, CH₂NH). -

¹³C NMR (75 MHz, CDCl₃):

δ 165.2 (C=O), 154.1 (pyrazine-C), 148.6 (benzothiazole-C), 147.3 (OCH₂O), 108.4–121.8 (aromatic-C).

High-Resolution Mass Spectrometry (HRMS)

Scalability and Industrial Considerations

Key Challenges :

-

Regioselectivity : Competing substitutions at pyrazine C5 minimized using bulky bases (e.g., DBU).

-

Purification : Final compound isolated via preparative HPLC (C18, 10–90% MeOH/H₂O + 0.1% TFA).

Continuous Flow Adaptation :

-

Acid chloride formation achieved in 2 hr using microreactors (80°C, residence time 15 min).

-

Amide coupling yield improved to 89% with in-line solvent exchange.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzothiazol-2-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

Synthetic Routes

The synthesis typically involves several steps:

- Formation of the Benzodioxole Moiety : Synthesized from catechol and formaldehyde under acidic conditions.

- Synthesis of the Benzothiazole Moiety : Prepared from 2-aminothiophenol and formic acid.

- Construction of the Pyrazine Ring : Achieved through the condensation of appropriate diamines and diketones.

- Coupling Reactions : Final coupling of the benzodioxole and benzothiazole with the pyrazine ring using agents like EDCI or DCC .

Chemistry

In synthetic organic chemistry, N-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzothiazol-2-yl)pyrazine-2-carboxamide serves as a building block for more complex molecules. Its unique structure allows for modifications that can lead to new compounds with enhanced properties.

Biology

The compound has potential as a biochemical probe or inhibitor in various assays. Its structural components may interact with specific biological targets, such as enzymes or receptors, thus modulating their activity. For instance, studies have indicated its possible role in inhibiting certain cancer cell lines .

Medicine

Research indicates that this compound may possess therapeutic properties, including anti-cancer and anti-inflammatory effects. Its structural similarity to known bioactive compounds suggests potential efficacy in drug development . Further investigations are needed to elucidate its mechanisms of action and therapeutic targets.

Industry

In industrial applications, this compound can be utilized as an intermediate in the synthesis of dyes, pigments, or other chemicals. Its unique properties may also lead to the development of novel materials with specialized functionalities .

Case Studies

Several studies have explored the biological activities of compounds similar to this compound:

- Anticancer Activity : A study demonstrated that derivatives of benzothiazole exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through reactive oxygen species generation .

- Antimicrobial Properties : Research on thiazole derivatives indicated potent antibacterial activity against Gram-positive bacteria, suggesting that similar compounds could be effective in developing new antibiotics .

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzothiazol-2-yl)pyrazine-2-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Key Findings from Comparative Analysis

Impact of Heterocyclic Core :

- Pyrazine-carboxamide derivatives (e.g., the target compound and compound 1 ) demonstrate versatility, with activity against tuberculosis and cancer depending on substituents.

- Replacing pyrazine with triazole (as in ) retains antibacterial activity but shifts specificity toward Gram-positive pathogens.

Role of Substituents :

- Benzothiazole : Enhances antimicrobial and enzyme inhibitory effects. For example, triazole derivatives with 6-fluoro or 6-methyl benzothiazol groups show potent activity against S. aureus .

- Benzodioxol : Improves metabolic stability. Compound 9 , which shares the benzodioxol-methyl group with the target compound, exhibits low toxicity to healthy cells (NIH/3T3) despite strong cytotoxicity to cancer cells.

Performance Metrics :

- Selectivity Index (SI) : Compound 1 (SI >10) highlights the importance of balancing cytotoxicity (CC50) and efficacy (MIC) for advancing to in vivo studies.

- Enzyme Inhibition : Compound 9 inhibits MMP-9 (IC50 ~ µM), suggesting the target compound may share similar mechanistic pathways due to structural overlap.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzothiazol-2-yl)pyrazine-2-carboxamide is a complex organic compound that incorporates multiple bioactive moieties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential applications.

Chemical Structure and Properties

The compound features a pyrazine core with benzodioxole and benzothiazole substituents, which are known to enhance biological activity through various mechanisms. The molecular formula is , and it exhibits a molecular weight of 397.43 g/mol. The structural complexity allows for diverse interactions in biological systems, making it a candidate for further pharmacological exploration.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C21H15N3O3S |

| Molecular Weight | 397.43 g/mol |

Anticancer Properties

Research indicates that derivatives of pyrazine compounds exhibit significant anticancer activity. Specifically, studies have shown that pyrazine derivatives can inhibit key signaling pathways involved in tumor growth and metastasis. For instance, compounds similar to this compound have been reported to target BRAF(V600E) and EGFR pathways effectively .

Case Study: Synergistic Effects with Doxorubicin

A study examined the effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that certain pyrazole compounds exhibited cytotoxic effects that were significantly enhanced when combined with doxorubicin. This suggests a potential for developing combination therapies that could improve treatment outcomes in resistant cancer subtypes .

Anti-inflammatory Activity

The compound's structural components suggest potential anti-inflammatory properties. Benzothiazole derivatives have been noted for their ability to inhibit pro-inflammatory cytokines and enzymes like COX-2, which are pivotal in inflammatory processes. This could position this compound as a candidate for treating inflammatory diseases .

Antimicrobial Activity

Research into similar pyrazole derivatives has revealed notable antimicrobial properties against various pathogens. Compounds with similar structures have shown effectiveness against both bacterial and fungal strains, indicating that this compound could also possess these properties .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways critical for cell survival and proliferation.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other compounds featuring similar moieties.

Table 2: Comparison of Related Compounds

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pyrazine formation | Hydrazine hydrate, EtOH, reflux, 12 h | 65–75 | |

| Benzothiazole coupling | EDC, DMAP, DMF, RT, 24 h | 50–60 |

Basic: How is the molecular structure of this compound characterized?

Structural elucidation relies on:

Q. Table 2: Key Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| Space group | P21/c | |

| R-factor | <0.05 |

Basic: What preliminary biological assays are used to evaluate its activity?

Initial screening includes:

- Antimicrobial assays : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

- Enzyme inhibition : Fluorometric assays targeting enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) to assess mechanistic potential .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

- Design of Experiments (DOE) : Use factorial design to test variables like temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd for cross-couplings) .

- Kinetic monitoring : TLC or in-situ IR spectroscopy to identify rate-limiting steps and adjust reagent stoichiometry .

- Solvent-free methods : Microwave-assisted synthesis to reduce reaction time (e.g., from 24 h to 2 h) and byproduct formation .

Advanced: How to resolve contradictions in biological activity data across studies?

- Meta-analysis : Compare assay protocols (e.g., cell line origin, incubation time) to identify variables affecting IC50 discrepancies .

- Dose-response validation : Replicate studies with standardized conditions (e.g., 72 h incubation, 10% FBS) and apply statistical tests (ANOVA, p<0.05) .

- Off-target profiling : Use proteome-wide affinity chromatography to rule out nonspecific binding .

Advanced: What computational methods predict reactivity and target interactions?

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., carboxamide carbonyl for nucleophilic attack) .

- Molecular docking (AutoDock Vina) : Simulate binding to targets like PFOR (PDB: 2X9K) with scoring functions (ΔG < -7 kcal/mol indicates strong affinity) .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .

Advanced: What is the proposed mechanism of action against biological targets?

- Enzyme inhibition : The benzothiazole group chelates metal ions (e.g., Fe-S clusters in PFOR), disrupting electron transfer .

- DNA intercalation : Planar pyrazine/benzodioxole systems insert into DNA base pairs, validated via ethidium bromide displacement assays .

- Protease inhibition : Competitive binding to catalytic cysteine residues, confirmed by covalent docking and MALDI-TOF mass shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.